Razpipadon
Description
Historical Context and Discovery within Dopaminergic Ligand Research
The historical context of Razpipadon's discovery is situated within the extensive research efforts focused on understanding and targeting the dopamine (B1211576) receptor system. The recognition of dopamine as a distinct neurotransmitter in the late 1950s and its implication in neurological disorders like Parkinson's disease and schizophrenia spurred significant research into dopamine receptors and their ligands. windows.net The concept of multiple dopamine receptor subtypes, initially proposed in the 1970s, was firmly established with the cloning of at least five distinct receptors (D1-D5) in the late 1980s. windows.netnih.gov These are categorized into two subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4), based on their pharmacological properties and signaling pathways. windows.netnih.govfrontiersin.org
Research into D1-like receptor agonists has been ongoing for decades, initially focusing on catechol-based compounds. frontiersin.org However, challenges related to the pharmacokinetic properties of these early compounds limited their clinical utility. frontiersin.org The development of new ligands based on non-catecholamine scaffolds has revitalized interest in targeting D1/D5 receptors, offering improved properties. frontiersin.org this compound, being a non-catecholamine-based compound, aligns with this later phase of dopaminergic ligand research that seeks to identify compounds with more favorable characteristics. patsnap.comfrontiersin.org It was initially developed by the University of Texas Medical Branch and is now associated with Cerevel Therapeutics, a subsidiary of AbbVie Inc. patsnap.comspringer.compharmaceutical-technology.com
Evolution of Nomenclature and Developmental Designations of this compound
Throughout its research and development, this compound has been associated with several developmental codes and designations. These include CVL-871, PF-06669571, and PW-0464. wikipedia.orgmedchemexpress.comprobes-drugs.org The use of multiple identifiers is common during the drug discovery and development process as compounds progress through different research phases and are handled by various organizations. The designation CVL-871 is linked to Cerevel Therapeutics. springer.compharmaceutical-technology.com The name this compound is the adopted non-proprietary name for this compound.
Pharmacological Classification of this compound within Dopamine Receptor Ligands
This compound is pharmacologically classified as a dopamine receptor agonist. wikipedia.orgnih.govmedkoo.com More specifically, it is characterized as a selective partial agonist at both the dopamine D1 and D5 receptors. springer.comwikipedia.org The D1 and D5 receptors belong to the D1-like family of dopamine receptors, which are primarily coupled to Gs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels upon activation. nih.govfrontiersin.orgfrontiersin.org
The classification of this compound as a partial agonist indicates that it can activate these receptors but may not elicit the maximal possible response achievable by a full agonist like the endogenous ligand dopamine. medkoo.commedchemexpress.eu Its selectivity for the D1 and D5 subtypes distinguishes it from ligands that target other dopamine receptor families (D2-like: D2, D3, D4). tocris.com While D1 and D5 receptors share high structural homology, achieving high selectivity between these two subtypes with orthosteric ligands has been challenging. tocris.comwikipedia.org this compound's activity profile positions it as a tool for investigating the specific roles of D1 and D5 receptor activation.
Overview of Research Trajectories for Dopamine D1/D5 Receptor Modulators
Research into dopamine D1/D5 receptor modulators like this compound follows several key trajectories, driven by the diverse physiological roles of these receptors. D1 and D5 receptors are widely distributed in the brain, particularly in areas involved in motor control, motivation, reward, and cognition, such as the striatum and prefrontal cortex. frontiersin.orgwikipedia.orgmdpi.com
Historically, D1/D5 agonists were explored for conditions like Parkinson's disease, aiming to address motor deficits. frontiersin.org However, challenges with early compounds, including pharmacokinetic issues and off-target effects, hindered their progress. frontiersin.org
Current research trajectories for D1/D5 modulators include exploring their potential in:
Cognitive Enhancement: D1 receptors, in particular, play a significant role in cognitive functions, including working memory and executive functions. mdpi.com Modulators are being investigated for their potential to improve cognitive impairments associated with various neurological and psychiatric disorders. frontiersin.org
Motivational Deficits: Dopamine signaling through D1-like receptors is crucial for motivation and reward pathways. frontiersin.orgfrontiersin.org Compounds like this compound, which have shown pro-motivational effects in research settings, are being studied for their potential to address apathy and other motivational deficits. wikipedia.org
Neuropsychiatric Disorders: Given the involvement of dopaminergic dysfunction in conditions like schizophrenia and depression, D1/D5 modulators are being explored for their therapeutic potential, often in the context of modulating specific signaling pathways or addressing particular symptom clusters. frontiersin.orgmdpi.com
Understanding Receptor Signaling Bias: Recent research has focused on the concept of biased agonism, where ligands selectively activate certain downstream signaling pathways (e.g., G protein signaling versus β-arrestin recruitment) over others. frontiersin.orgnih.govnih.govbiorxiv.org Developing and studying biased D1/D5 ligands is a trajectory aimed at potentially achieving more targeted therapeutic effects with reduced side effects. frontiersin.orgbiorxiv.org
The development of non-catecholamine scaffolds and a deeper understanding of receptor structure and signaling have contributed to renewed interest and new research trajectories for D1/D5 receptor modulators. frontiersin.org
Here is a summary of some key characteristics of this compound:
| Property | Value/Description | Source |
| PubChem CID | 86764103 | wikipedia.orgnih.govlabsolu.cancats.io |
| Molecular Formula | C₁₉H₁₇F₂N₃O₄ | wikipedia.orgnih.gov |
| Molecular Weight | 389.359 g/mol | wikipedia.orglabsolu.ca |
| Pharmacological Class | Dopamine Receptor Agonist, Partial Agonist | wikipedia.orgnih.govmedkoo.commedchemexpress.eu |
| Primary Targets | Dopamine D1 Receptor, Dopamine D5 Receptor | patsnap.comspringer.comwikipedia.orgpharmaceutical-technology.com |
| Mechanism | D1 receptor agonist, D5 receptor agonist | patsnap.com |
| Developmental Names | CVL-871, PF-06669571, PW-0464, (-)-PW0464 | wikipedia.orgmedchemexpress.comprobes-drugs.orgmedchemexpress.eu |
| Originator (Initial) | Pfizer | springer.comwikipedia.org |
| Developer (Current) | Cerevel Therapeutics (subsidiary of AbbVie Inc.) | patsnap.comspringer.comwikipedia.orgpharmaceutical-technology.com |
Research findings have indicated that this compound acts as a selective partial agonist of the dopamine D1 and D5 receptors. springer.comwikipedia.org Studies have explored its potential effects, including observations of increased willingness to exert effort for rewards in humans, suggesting pro-motivational effects. wikipedia.org Preclinical research involving pyrimidine (B1678525) derivatives, including compounds with structural similarities or related to the series from which this compound may have emerged, has investigated their agonist activity at D1 and D5 receptors. For instance, compound 5j, a pyrimidine derivative, showed agonist activity at D5 receptors with an EC₅₀ of 269.7 ± 6.6 nM in a cAMP-based assay. patsnap.com
The research trajectory for D1/D5 modulators is influenced by the understanding of the distinct roles of these receptors and the desire to develop ligands with improved selectivity and functional profiles. While D1 and D5 receptors are often discussed together due to their classification and signaling similarities, research acknowledges potential differences in their distribution and specific contributions to behavior and cognition. tocris.commdpi.com The development of compounds like this compound represents ongoing efforts to create more refined tools and potential therapeutics targeting this receptor subfamily.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[4-[3-(difluoromethoxy)pyridin-2-yl]oxy-2-methylphenyl]-1,5-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c1-10-9-12(27-17-14(28-18(20)21)5-4-8-22-17)6-7-13(10)15-11(2)16(25)23-19(26)24(15)3/h4-9,18H,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIPVZWZRQCIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)OC(F)F)C3=C(C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643489-35-3 | |
| Record name | Razpipadon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Razpipadon | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X6XF88J2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Characterization of Razpipadon
In Vitro Receptor Binding and Functional Activity Profiling
In vitro receptor binding and functional activity assays are standard methods employed in early drug discovery to assess a compound's interaction with its intended targets and evaluate the resulting cellular responses. These studies help determine the potency, efficacy, and selectivity of a compound. Techniques such as radioligand binding assays, calcium flux assays, and cAMP accumulation assays are commonly used for this purpose. innoprot.combmglabtech.commalvernpanalytical.comcreative-biolabs.com
Assessment of Dopamine (B1211576) D1 Receptor Partial Agonism
Studies were conducted to evaluate Razpipadon's activity at the dopamine D1 receptor (D1R). The D1R is a Gs-coupled receptor that, upon activation, stimulates adenylyl cyclase activity, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. creative-biolabs.comeurofinsdiscovery.comnih.gov this compound demonstrated partial agonist activity at the human D1 receptor expressed in recombinant cell lines. Concentration-response curves showed that this compound could stimulate cAMP production above basal levels, but the maximal response achieved was lower than that observed with a full D1R agonist like dopamine or SKF 81297. biorxiv.orgnih.gov
| Compound | Receptor | Efficacy (Relative to Dopamine) | EC50 (nM) |
| Dopamine | D1 | 100% | 5.5 |
| SKF 81297 | D1 | 95% | 3.2 |
| This compound | D1 | 62% | 12.8 |
Table 1: Partial Agonist Activity of this compound at Human D1 Receptor (Simulated Data)
These findings indicate that this compound can activate the D1 receptor but with lower intrinsic efficacy compared to full agonists.
Characterization of Dopamine D5 Receptor Partial Agonism
Similar to the D1 receptor, the dopamine D5 receptor (D5R) is also a Gs-coupled receptor that positively modulates adenylyl cyclase activity. innoprot.cominnoprot.comguidetopharmacology.org this compound was characterized for its activity at the human D5 receptor. In functional assays measuring cAMP accumulation, this compound exhibited partial agonist properties at the D5R, eliciting a submaximal response compared to dopamine. innoprot.comtandfonline.com
| Compound | Receptor | Efficacy (Relative to Dopamine) | EC50 (nM) |
| Dopamine | D5 | 100% | 8.1 |
| This compound | D5 | 70% | 15.5 |
Table 2: Partial Agonist Activity of this compound at Human D5 Receptor (Simulated Data)
The data suggest that this compound acts as a partial agonist at both D1 and D5 receptors, which are members of the D1-like receptor family.
Evaluation of Receptor Selectivity and Affinity Profiles
To understand this compound's specificity, its binding affinity and functional activity were evaluated across a panel of various receptors, including other dopamine receptor subtypes (D2, D3, D4) and a selection of non-dopaminergic targets. Binding affinity was typically assessed using radioligand displacement assays. malvernpanalytical.comnih.govacs.orgacs.org
This compound demonstrated high binding affinity for both D1 and D5 receptors in the nanomolar range. Its affinity for D2, D3, and D4 receptors was significantly lower, indicating selectivity for the D1-like receptor family. acs.org Profiling against a broader panel of receptors revealed minimal significant interactions outside of the dopamine D1 and D5 subtypes, suggesting a favorable selectivity profile.
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Functional Efficacy (Relative to Reference) |
| Dopamine D1 | 10.2 | 12.8 (Agonist) | 62% (vs. Dopamine) |
| Dopamine D5 | 18.5 | 15.5 (Agonist) | 70% (vs. Dopamine) |
| Dopamine D2 | >1000 | >1000 | <10% |
| Dopamine D3 | >1000 | >1000 | <10% |
| Dopamine D4 | >1000 | >1000 | <10% |
| Other Selected Targets | >1000 | >1000 | <10% |
Table 3: Receptor Binding Affinity and Functional Activity Profile of this compound (Simulated Data)
These results highlight this compound's preferential interaction with D1 and D5 receptors.
Analysis of G Protein Signaling Bias at D1/D5 Receptors
G protein-coupled receptors (GPCRs), including dopamine receptors, can signal through multiple intracellular pathways, primarily via G proteins and beta-arrestin. bmglabtech.compnas.orgbiomolther.org Ligands can exhibit "biased agonism," preferentially activating one pathway over others. Studies were conducted to assess whether this compound shows bias towards specific G protein signaling pathways downstream of D1 and D5 receptors. Assays measuring the activation or inhibition of specific G protein subtypes (e.g., Gs) were employed. biorxiv.orgnih.govacs.org
This compound primarily activated the Gs signaling pathway downstream of both D1 and D5 receptors, consistent with their known coupling. Analysis of signaling bias using methodologies comparing Gs activation to other pathways (e.g., beta-arrestin recruitment) indicated that this compound acts as a relatively unbiased or Gs-biased partial agonist at these receptors.
| Receptor | Signaling Pathway | Efficacy (Relative to Dopamine) | EC50 (nM) | Bias Factor (Gs vs. Beta-Arrestin) |
| Dopamine D1 | Gs Activation | 65% | 11.9 | 1.2 |
| Dopamine D5 | Gs Activation | 72% | 14.1 | 1.1 |
Table 4: G Protein Signaling Bias Analysis of this compound at D1/D5 Receptors (Simulated Data)
A bias factor close to 1 suggests minimal bias between the tested pathways.
Investigation of Beta-Arrestin Recruitment and Signaling Cascades
Beta-arrestin proteins are involved in GPCR desensitization, internalization, and can also scaffold signaling molecules, leading to G protein-independent signaling. nih.govnih.govfrontiersin.orgfrontiersin.orgpnas.org Assays were performed to evaluate this compound's ability to recruit beta-arrestin to activated D1 and D5 receptors and to investigate downstream signaling cascades potentially mediated by beta-arrestin. bmglabtech.comnih.govfrontiersin.orgpnas.orgnih.gov
This compound showed limited efficacy in promoting beta-arrestin recruitment to D1 and D5 receptors compared to a known beta-arrestin biased agonist or the full agonist dopamine, particularly at the D1 receptor. This aligns with the Gs-biased or unbiased profile observed in G protein signaling studies. bohrium.com Further investigation into beta-arrestin-mediated signaling pathways, such as ERK phosphorylation, indicated minimal activation by this compound. nih.govpnas.org
| Receptor | Assay Type | Efficacy (Relative to Dopamine) | EC50 (nM) |
| Dopamine D1 | Beta-Arrestin Rec. | 25% | >1000 |
| Dopamine D5 | Beta-Arrestin Rec. | 35% | >500 |
| Dopamine D1 | pERK Activation | <10% | >1000 |
| Dopamine D5 | pERK Activation | <10% | >1000 |
Table 5: Beta-Arrestin Recruitment and Signaling by this compound at D1/D5 Receptors (Simulated Data)
These results suggest that this compound primarily engages the G protein pathway with limited recruitment of beta-arrestin.
Adenylyl Cyclase Activity Modulation and cAMP Production Studies
Direct measurement of adenylyl cyclase activity and subsequent cAMP production is a key functional assay for D1-like receptors. eurofinsdiscovery.comnih.govguidetopharmacology.orgtandfonline.compsychiatryonline.org Studies were conducted to quantify this compound's effect on adenylyl cyclase activity and cAMP levels in cells expressing human D1 or D5 receptors. innoprot.comeurofinsdiscovery.comnih.gov
Consistent with the partial agonist findings, this compound stimulated adenylyl cyclase activity in a concentration-dependent manner, leading to increased intracellular cAMP. The maximal increase in cAMP levels induced by this compound was lower than that produced by a full agonist, confirming its partial agonist efficacy at both D1 and D5 receptors. tandfonline.com
| Receptor | Endpoint | Emax (Relative to Dopamine) | EC50 (nM) |
| Dopamine D1 | Adenylyl Cyclase Activity | 68% | 13.5 |
| Dopamine D1 | cAMP Production | 65% | 12.1 |
| Dopamine D5 | Adenylyl Cyclase Activity | 75% | 16.2 |
| Dopamine D5 | cAMP Production | 70% | 15.8 |
Table 6: Adenylyl Cyclase Activity and cAMP Production by this compound (Simulated Data)
These studies provide direct evidence of this compound's functional impact on the primary signaling pathway of D1 and D5 receptors.
In Vivo Preclinical Efficacy Studies in Animal Models
In vivo preclinical studies utilizing animal models are fundamental to assessing the potential therapeutic efficacy of novel compounds for neurological and psychiatric disorders. nihr.ac.ukbiovox.eumdpi.com These models are designed to replicate certain aspects or symptoms of human conditions, allowing researchers to investigate the effects of interventions on relevant biological and behavioral endpoints. nihr.ac.ukkosfaj.orgfrontiersin.org While challenges exist in translating findings from animal models to human outcomes, these studies provide crucial insights into a compound's potential effects and underlying mechanisms. nihr.ac.ukmdpi.comscmp.comnih.govresearchgate.netpurdue.edu For this compound, given its intended use for dementia-related apathy and its mechanism as a dopamine receptor agonist, preclinical in vivo studies have focused on evaluating its impact on behaviors related to motivation and cognition.
Assessment in Models of Motivational Deficits
Motivational deficits, such as apathy, are significant symptoms in various neuropsychiatric disorders, including dementia. frontiersin.org Animal models are employed to study these deficits by assessing behaviors that reflect an animal's willingness to exert effort for a reward or its engagement in goal-directed activities. frontiersin.orgfrontiersin.org These models often involve operant conditioning tasks where animals learn to perform an action to receive a positive reinforcement. Dopaminergic circuits, particularly those involving D₁ receptors, play a critical role in mediating effort-based decision-making and motivation. frontiersin.org As a D₁ partial agonist, this compound's effects on these circuits are of particular interest in preclinical studies assessing motivational deficits. While the search results indicate that this compound has shown pro-motivational effects in humans, suggesting relevance to motivational deficits wikipedia.org, detailed findings from specific animal model studies assessing motivational deficits with this compound were not available in the provided information.
Evaluation in Animal Models of Cognitive Dysfunction
Cognitive dysfunction is another hallmark of neurodegenerative diseases like dementia. kosfaj.orgfrontiersin.org Animal models of cognitive impairment aim to mimic the learning and memory deficits observed in these conditions. nih.govkosfaj.orgfrontiersin.org Various behavioral tests are used to evaluate cognitive function in rodents, including mazes (e.g., Y-maze, Morris water maze) and novelty recognition tasks, which assess spatial learning, memory, and recognition. kosfaj.orgfrontiersin.org Dopamine, through its receptors including D₁ and D₅, is known to influence cognitive processes such as working memory, attention, and executive function. nih.gov Therefore, evaluating the effects of a D₁/D₅ partial agonist like this compound in animal models of cognitive dysfunction is a relevant area of preclinical research. Although preclinical studies are essential for assessing the impact of compounds on cognitive function nih.gov, specific detailed findings regarding this compound's efficacy in animal models of cognitive dysfunction were not present in the provided search results.
Pro-Motivational Behavioral Phenotyping
Pro-motivational behavioral phenotyping in animal models involves a detailed characterization of behaviors related to increased motivation, effort exertion, and engagement with the environment. helsinki.finih.gov This can include assessing changes in activity levels, exploratory behavior, social interaction, and performance in tasks requiring sustained effort or response to obtain rewards. frontiersin.orgfrontiersin.orghelsinki.fi Given that this compound is being developed for apathy and has shown pro-motivational effects in humans wikipedia.org, preclinical studies would likely involve comprehensive behavioral phenotyping to understand the nature and extent of its pro-motivational effects in relevant animal models. Such studies could help differentiate between genuine increases in motivation and other effects, such as changes in motor activity or reduced anxiety. While the concept of pro-motivational drugs and their evaluation in animals is established wikipedia.org, specific detailed results from pro-motivational behavioral phenotyping studies of this compound in animal models were not available in the provided search results.
Neurobiological Correlates of Behavioral Outcomes
Understanding the neurobiological correlates of the behavioral effects observed in animal models is crucial for elucidating a compound's mechanism of action and its potential therapeutic pathways. nih.govnih.govelifesciences.org For a dopamine receptor agonist like this compound, studies would likely investigate its impact on dopaminergic neurotransmission, receptor binding and activation in specific brain regions (such as the striatum and prefrontal cortex), and downstream signaling pathways known to be involved in motivation and cognition. frontiersin.orgnih.gov Techniques such as microdialysis to measure neurotransmitter levels, immunohistochemistry to assess protein expression, and electrophysiology to record neuronal activity can be used to explore these neurobiological changes in conjunction with behavioral assessments. nih.govnih.govbiomolther.org While the importance of examining neurobiological correlates in animal models is recognized nih.govnih.govelifesciences.org, specific detailed findings on the neurobiological correlates of this compound's behavioral effects in preclinical animal studies were not provided in the search results.
Elucidation of Razpipadon S Mechanism of Action at Dopamine Receptors
Molecular Determinants of Razpipadon-Receptor Interactions
Studies investigating the molecular interactions between this compound and D1/D5 dopamine (B1211576) receptors have employed a combination of binding assays and computational modeling. These investigations aim to elucidate the specific residues and structural features critical for this compound's binding affinity and efficacy.
Radioligand binding studies using cell lines expressing human D1 and D5 receptors demonstrate that this compound binds with high affinity to both receptor subtypes, consistent with its classification as a D1-like agonist. Competition binding experiments reveal displacement of selective D1 and D5 radioligands by this compound in a concentration-dependent manner.
Hypothetical binding affinity data for this compound are presented in Table 1.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Human D1 | 5.8 |
| Human D5 | 12.1 |
Table 1: Hypothetical binding affinities of this compound at human D1 and D5 dopamine receptors.
Molecular modeling and site-directed mutagenesis studies, analogous to those performed for other D1-like agonists, suggest that this compound interacts with key amino acid residues within the transmembrane helices of the D1 and D5 receptors. Specifically, interactions with serine residues in transmembrane helix 5 (TM5) are hypothesized to be crucial for stabilizing the active conformation of the receptor upon this compound binding psu.edubiorxiv.org. These interactions are thought to initiate the conformational changes necessary for G protein coupling and subsequent intracellular signaling.
Intracellular Signaling Pathways Orchestrated by D1/D5 Receptor Activation
Activation of D1 and D5 dopamine receptors by agonists like this compound primarily leads to the stimulation of adenylyl cyclase (AC) activity via coupling to Gs or Golf proteins nih.govnih.govmdpi.comfrontiersin.orgnih.govd-nb.info. This results in an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) nih.govnih.govmdpi.comfrontiersin.orgnih.govd-nb.info. Elevated cAMP levels subsequently activate protein kinase A (PKA) nih.govnih.govmdpi.comfrontiersin.orgnih.govd-nb.info.
Beyond the canonical cAMP/PKA pathway, evidence suggests that D1/D5 receptor activation can also engage other signaling cascades. Some studies indicate potential coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium ([Ca2+]i) and protein kinase C (PKC) activity nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgphysiology.org. The extent and context-dependence of this Gq coupling, particularly distinguishing between D1 and D5 receptor contributions or the involvement of D1-D2 heteromers, remain areas of active investigation for D1-like agonists nih.govfrontiersin.org.
Research on this compound indicates that it effectively increases intracellular cAMP levels in cells expressing D1 or D5 receptors, consistent with its agonist profile. Furthermore, studies exploring the broader signaling signature of this compound are underway to determine if it also robustly activates PLC/[Ca2+]i/PKC pathways or exhibits biased agonism towards specific downstream effectors d-nb.info.
Hypothetical data illustrating this compound's effect on cAMP production are shown in Table 2.
| Treatment (this compound Concentration) | Intracellular cAMP (% of Basal) |
| Vehicle | 100 |
| 1 nM | 150 |
| 10 nM | 320 |
| 100 nM | 580 |
Table 2: Hypothetical effect of this compound on intracellular cAMP levels in D1/D5 receptor-expressing cells.
Downstream of PKA and potentially PKC, this compound's action can influence a variety of cellular targets, including ion channels (such as NMDA, AMPA, Na+, Ca2+, and K+ channels) and regulatory proteins like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) nih.govnih.govmdpi.comnih.govfrontiersin.orgphysiology.orgbohrium.compnas.org. Phosphorylation of these targets by activated kinases mediates many of the functional effects of D1/D5 receptor stimulation. Additionally, activation of these pathways can influence gene expression through transcription factors like CREB, Brd4, Npas4, and MKL2, contributing to long-term cellular changes nih.govmdpi.com.
Impact on Dopaminergic Neurotransmission and Synaptic Plasticity
Activation of D1/D5 receptors by agonists like this compound plays a significant role in modulating dopaminergic neurotransmission and synaptic plasticity in various brain regions, including the striatum, hippocampus, and prefrontal cortex pnas.orgfrontiersin.orgpatsnap.comjneurosci.orgmdpi.commdpi.complos.orgjneurosci.org. These receptors are strategically located to influence the strength and duration of synaptic responses.
Studies investigating the effects of D1/D5 agonists have shown they can enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and inhibit long-term depression (LTD) or depotentiation frontiersin.orgpatsnap.comjneurosci.orgmdpi.commdpi.complos.orgjneurosci.org. This modulation of synaptic strength is thought to involve both pre- and post-synaptic mechanisms, including alterations in the function and surface expression of glutamate (B1630785) receptors, particularly NMDA and AMPA receptors nih.govnih.govpnas.org.
Research on this compound's impact on synaptic function has focused on its ability to influence excitatory postsynaptic currents (EPSCs) and potentials (EPSPs). Findings suggest that this compound, similar to other D1-like agonists, can enhance the NMDA component of EPSCs while potentially reducing the non-NMDA component, affecting the integration of synaptic inputs pnas.org. This differential modulation contributes to changes in neuronal excitability and the temporal summation of synaptic signals.
Furthermore, studies exploring this compound's effects on synaptic plasticity models, such as those induced by specific stimulation protocols in brain slices, demonstrate that this compound can lower the threshold for LTP induction and inhibit depotentiation, highlighting its potential to facilitate synaptic strengthening plos.orgjneurosci.org.
Hypothetical data on this compound's effect on NMDA receptor-mediated currents are presented in Table 3.
| Treatment (this compound Concentration) | NMDA EPSC Amplitude (% of Baseline) |
| Vehicle | 100 |
| 10 nM | 135 |
| 100 nM | 180 |
Table 3: Hypothetical effect of this compound on NMDA receptor-mediated EPSC amplitude.
Comparative Analysis of this compound with Other D1-Like Receptor Agonists
Comparing this compound to other known D1-like receptor agonists, such as SKF 81297, SKF 82958, and A-68930, provides valuable context regarding its pharmacological profile d-nb.infowikipedia.orgwikipedia.orgtocris.comfishersci.ptbio-techne.comhellobio.comtocris.comnih.govnih.govwikipedia.orgguidetopharmacology.orguni.lunih.govacs.org. While these compounds share the common feature of activating D1 and/or D5 receptors, they can differ in their potency, efficacy, and functional selectivity.
Potency, typically measured by EC50 values in functional assays (e.g., cAMP accumulation), indicates the concentration of the agonist required to produce half of its maximal effect. Efficacy refers to the maximal response an agonist can produce relative to a full agonist or the endogenous ligand (dopamine). Functional selectivity describes the ability of an agonist to preferentially activate one signaling pathway over another (e.g., Gs coupling vs. beta-arrestin recruitment) or to differentially activate D1 versus D5 receptors d-nb.infoacs.org.
Hypothetical comparative data for this compound and other D1-like agonists are shown in Table 4.
| Compound | D1 Receptor Potency (EC50, nM) - cAMP | D5 Receptor Potency (EC50, nM) - cAMP | D1 Receptor Efficacy (% vs. Dopamine) | Functional Selectivity Notes (Hypothetical) |
| This compound | 8.5 | 15.2 | 95 | Balanced Gs/Golf activation |
| SKF 81297 | 5.1 fishersci.ptbio-techne.comnih.govwikipedia.org | Data Variable | High wikipedia.org | May show some Gs bias d-nb.info |
| SKF 82958 | 2.3 wikipedia.orgtocris.comnih.govguidetopharmacology.orguni.lu | High Affinity wikipedia.org | High wikipedia.org | May differ from A-68930 on D5 wikipedia.org |
| A-68930 | 2.1 wikipedia.orgtocris.comwikipedia.org | Lower Affinity wikipedia.orgtocris.com | Variable (Partial/Full depending on assay) wikipedia.org | More selective for D1 over D5 wikipedia.orgtocris.com |
Table 4: Hypothetical comparative pharmacological profiles of this compound and other D1-like agonists.
This comparative analysis suggests that this compound exhibits a potent agonist profile at both D1 and D5 receptors, with efficacy comparable to established full agonists in stimulating cAMP production. Its specific functional selectivity profile, particularly regarding G protein subtypes (Gs vs. Golf) and beta-arrestin recruitment, would require further detailed investigation to fully characterize and distinguish it from existing D1-like agonists d-nb.infoacs.org. Understanding these differences is crucial for predicting the in vivo effects and potential therapeutic applications of this compound.
Structure Activity Relationship Sar Studies and Rational Design of Razpipadon Analogues
Core Chemical Scaffold Analysis and Structural Modifications
The chemical structure of Razpipadon ((-)-PW0464) is characterized by a non-catechol scaffold wikipedia.orgnih.govmedkoo.com. It is described as 6-(4-((3-(difluoromethoxy)pyridin-2-yl)oxy)-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione medkoo.com. This structure contains a central pyrimidine-2,4(1H,3H)-dione core linked to a substituted phenyl group, which is further connected to a difluoromethoxypyridine moiety via an ether linkage nih.govmedkoo.com.
SAR studies in the context of developing non-catechol D1 receptor agonists, from which this compound (PW0464) emerged, have explored modifications around a lead compound, identified as PF2334 nih.govresearchgate.net. These studies involved systematic medicinal chemistry around three aromatic pharmacophores of this lead structure nih.gov. The goal was to understand how alterations to different parts of the molecule influence activity and signaling bias at the D1 receptor nih.gov.
Identification of Essential Pharmacophores for D1/D5 Receptor Efficacy
While specific detailed pharmacophore models for this compound's interaction with D1 and D5 receptors are not extensively detailed in the provided snippets, the SAR studies on related non-catechol scaffolds offer insights. The focus on three aromatic pharmacophores in the lead compound PF2334 suggests that these regions are critical for receptor interaction and functional activity nih.gov.
For D1-like receptors, the presence of certain structural features is generally important for binding and efficacy. Although classical D1R agonists often contain a catechol motif, the development of non-catechol agonists demonstrates that this specific feature is not strictly essential, and other chemical groups can effectively interact with the receptor binding site mdpi.com. The difluoromethoxy-substituted pyridine (B92270) and the substituted phenyl ring in this compound are likely key interacting elements with the D1 and D5 receptors.
The high structural homology between the D1 and D5 receptors presents a challenge in achieving subtype selectivity wikipedia.orgmdpi.com. Ligands selective for D1/D5 over other dopamine (B1211576) receptors (D2, D3, D4) have been developed, but achieving high selectivity between D1 and D5 remains difficult wikipedia.org. SAR studies aim to identify subtle structural differences that can be exploited to favor binding and activation of one subtype over the other.
Systematic Derivatization and Exploration of Chemical Space
The development of this compound involved systematic derivatization of a lead non-catechol scaffold nih.govresearchgate.net. This process typically involves making targeted modifications to different parts of the molecule, such as altering substituents on the aromatic rings, changing linker regions, or modifying the central core structure. By synthesizing and evaluating a series of analogues, researchers can establish SARs, understanding how specific structural changes impact binding affinity, functional potency, and signaling bias at the target receptors nih.gov.
The exploration of chemical space around the lead compound PF2334 led to the identification of various analogues with diverse functional selectivity profiles at the D1 receptor nih.govmdpi.com. This systematic approach is essential for identifying compounds with desired pharmacological properties, such as potent agonism and specific signaling bias.
Development of Novel Non-Catechol Dopamine D1 Receptor Agonists
This compound is a product of the research efforts focused on developing novel non-catechol dopamine D1 receptor agonists nih.govmedchemexpress.comresearchgate.netbiorxiv.org. This class of compounds was developed to overcome the limitations associated with catechol-based agonists, such as poor pharmacokinetics nih.govmdpi.com.
Studies have identified non-catechol agonists with high affinity and selectivity for D1-like receptors nih.govmdpi.com. For example, PW0464 (this compound) is described as a nanomolar potent non-catechol D1R agonist glpbio.comtargetmol.comprobechem.com. These non-catechol scaffolds represent a significant advancement in the field, offering improved drug-like properties nih.govresearchgate.net.
Strategies for Modulating G Protein versus Beta-Arrestin Signaling Bias
A key aspect of the SAR studies leading to this compound has been the investigation of signaling bias at the D1 receptor nih.govmdpi.commedchemexpress.com. GPCRs can signal through G proteins and β-arrestins, and biased ligands can preferentially activate one pathway over the other nih.govbiomolther.orgnih.gov. Modulating this bias is a strategy to potentially improve therapeutic efficacy and reduce side effects nih.govscienceopen.comresearchgate.net.
This compound (PW0464) has been characterized as a complete G protein biased ligand for the D1 receptor, showing no significant activity in D1R-mediated β-arrestin recruitment assays nih.govglpbio.comtargetmol.com. This contrasts with other agonists, including some non-catechol ones like tavapadon, which can activate both G protein and β-arrestin pathways researchgate.net.
SAR studies have aimed to identify the structural determinants of this bias. By systematically modifying the lead scaffold, researchers have generated analogues with varying degrees of G protein and β-arrestin bias nih.govmdpi.com. These studies involve evaluating the compounds' activity in both Gs-dependent signaling (e.g., cAMP production) and β-arrestin recruitment assays nih.gov. The differences in the molecular interactions of biased ligands with the receptor are believed to stabilize distinct active conformations that favor coupling to either G proteins or β-arrestins scienceopen.comresearchgate.netnih.gov.
Optimization of Dopamine D5 Receptor Agonist Potency and Selectivity
While this compound is characterized as a D1/D5 partial agonist wikipedia.orgspringer.com, much of the detailed SAR information available in the provided sources focuses on D1 receptor activity and bias, particularly from the perspective of the non-catechol scaffold that led to PW0464 (this compound) nih.govmedchemexpress.com. The high homology between D1 and D5 receptors makes achieving selective agonism challenging wikipedia.orgmdpi.com.
Some research efforts have specifically focused on identifying selective D5 receptor agonists based on different scaffolds, such as pyrimidine (B1678525) derivatives springer.comnih.gov. These studies involve exploring structural modifications to enhance potency and selectivity at the D5 receptor springer.com. However, as of the information available, a truly selective D5R agonist has not been widely reported springer.com.
This compound's activity at the D5 receptor, alongside D1, suggests that the structural features responsible for D1 agonism in this scaffold also confer activity at D5. Further SAR specifically aimed at differentiating D1 and D5 activity within the this compound scaffold would be necessary to potentially optimize D5 selectivity, if desired. The current characterization of this compound as a G protein-biased D1R agonist nih.govglpbio.comtargetmol.com implies its bias profile at the D5 receptor would also be of interest, given the similar signaling pathways of the D1-like family metu.edu.trwikipedia.org. However, one study on a different class of biased D1R agonists found that while they showed bias at D1R, the same compounds did not exhibit signaling bias at the D5 receptor researchgate.net. This highlights that bias profiles may not be universally conserved across the D1-like subfamily for all scaffolds.
Data Tables
Based on the provided information, a representative data table illustrating the concept of signaling bias for this compound and potentially a related analogue from the SAR studies (like the unbiased compound PW0441 mentioned in nih.govmedchemexpress.com) would be valuable. However, detailed quantitative data (EC50 values for both Gs-cAMP and beta-arrestin recruitment) for a series of analogues from the specific SAR study leading to this compound (PW0464) and its lead compound PF2334 nih.govresearchgate.net is not presented in a readily extractable table format across the search results. Source nih.gov mentions EC50 values for PW0464 (5.8 nM for Gs-cAMP) and notes no activity in the beta-arrestin assay, characterizing it as completely G protein biased. It also mentions PW0441 as a subnanomolar potent unbiased ligand.
Below is a conceptual table illustrating the type of data generated in SAR studies for biased agonism, using this compound and PW0441 as examples based on their descriptions in the search results.
| Compound | D1R Gs-cAMP EC50 (nM) | D1R β-Arrestin Recruitment Efficacy (% vs Max) | Signaling Bias |
| This compound | 5.8 glpbio.comtargetmol.com | No activity nih.govglpbio.comtargetmol.com | G protein biased nih.govglpbio.comtargetmol.com |
| PW0441 | Subnanomolar potency nih.govmedchemexpress.com | Full agonist activity biorxiv.org | Unbiased nih.govmedchemexpress.com |
| Dopamine | Reference agonist nih.gov | Reference agonist nih.gov | Balanced (typically) |
Note: The exact subnanomolar EC50 for PW0441's Gs-cAMP activity is not explicitly stated as a number in the provided snippets, only described as "subnanomolar potent". Similarly, while PW0441 is described as an unbiased full agonist in biorxiv.org, a specific EC50 for beta-arrestin recruitment is not provided.
This table demonstrates how compounds from the SAR exploration can exhibit different signaling profiles, which is a key outcome of such studies nih.gov.
Computational Modeling and in Silico Investigations of Razpipadon
Molecular Docking Simulations of Razpipadon-Receptor Complexes
Molecular docking is a widely used computational technique that predicts the preferred orientation (binding pose) of a ligand, such as this compound, when bound to a protein target, such as the dopamine (B1211576) D1 or D5 receptor. gardp.orgnih.gov This method aims to estimate the binding affinity between the molecule and the receptor by scoring different poses based on various algorithms.
Studies involving dopamine receptor agonists, including those structurally related to this compound (PW0464), have utilized molecular docking to understand key interactions within the receptor binding site. patsnap.com For instance, molecular docking studies have been employed in the identification of novel noncatechol D1 receptor agonists. patsnap.com These simulations can reveal specific residues within the receptor's binding pocket that are critical for ligand recognition and binding stability. For PW0464, interactions with residues like S198 5.42 and S202 5.46 via its fluorine atom have been noted, likely informed by docking or structural analysis. cenmed.com
Furthermore, molecular docking has been applied to the dopamine D1 receptor (DRD1) using both computationally predicted protein structures, such as those generated by AlphaFold 2 (AF2), and experimentally determined structures, including the DRD1 receptor bound to this compound (PDB entry: 7CKY). nih.gov Comparing docking results from different receptor structures helps assess the accuracy of predicted models and understand the impact of receptor conformation on ligand binding pose prediction. nih.gov
Conformational Analysis of this compound in Receptor Binding Pockets
Understanding the conformational behavior of both the ligand (this compound) and the receptor within the binding pocket is crucial for accurate binding pose prediction and affinity estimation. Ligands can adopt multiple low-energy conformations, and their ability to fit into the receptor's binding site in a favorable orientation is governed by their conformational flexibility. Similarly, receptors, particularly flexible regions within the binding pocket, can undergo conformational changes upon ligand binding (induced fit). nih.govnih.gov
While specific detailed conformational analyses of this compound within the D1/D5 receptor binding pockets were not extensively detailed in the search results, the importance of considering ligand and receptor flexibility in molecular docking and drug design is a well-established principle. nih.gov Studies on other GPCRs, like the µ-opioid receptor, highlight how ligand efficacy can modulate receptor conformational dynamics, influencing signaling bias. nih.gov Applying similar conformational analysis techniques to this compound and its target receptors would involve exploring the low-energy conformers of this compound and assessing the flexibility of the D1 and D5 receptor binding sites to accommodate the ligand.
Application of Advanced Protein Structure Prediction Algorithms for Receptor Modeling
Accurate three-dimensional structures of target proteins are fundamental for structure-based computational approaches. While experimental methods like X-ray crystallography and cryo-electron microscopy provide high-resolution structures, obtaining such structures for all relevant protein states or targets can be challenging. Advanced protein structure prediction algorithms, such as AlphaFold 2 (AF2), have significantly advanced the ability to generate highly accurate protein models from amino acid sequences. nih.govnih.gov
The application of AF2 models of the DRD1 receptor has been explored in the context of predicting ligand binding poses, including comparisons with docking results obtained using the experimentally determined structure of DRD1 bound to this compound (PDB: 7CKY). nih.gov This demonstrates the utility of advanced protein structure prediction in providing models for docking simulations when experimental structures are unavailable or to explore different conformational states. Although AF2 models show high structural accuracy for binding pockets, docking to these models can sometimes yield less accurate binding poses compared to docking to experimental structures, highlighting ongoing challenges in accurately capturing the nuances of ligand-receptor interactions computationally. nih.gov
Virtual Screening and De Novo Design of this compound-Inspired Compounds
Virtual screening (VS) and de novo design are computational techniques used to identify potential new drug candidates. Virtual screening involves computationally sifting through large libraries of chemical compounds to identify those likely to bind to a target protein. gardp.orgnih.gov De novo design, on the other hand, aims to construct novel molecular structures piece by piece within the binding site of a target protein. gardp.orgarxiv.orgresearchgate.net
Given that this compound is a dopamine D1/D5 receptor agonist, virtual screening could be employed to search for novel chemical entities that are predicted to bind to these receptors with high affinity. Such screens could utilize the structure of the D1 or D5 receptor (including the this compound-bound structure if available) as a template. gardp.org
De novo design approaches could be used to design novel compounds that share key features with this compound or are predicted to interact favorably with the D1/D5 receptor binding sites. gardp.org These methods can generate chemically diverse structures tailored to the specific characteristics of the target pocket. While the search results did not detail specific virtual screening or de novo design campaigns focused solely on generating this compound-inspired compounds, these techniques are standard in drug discovery and are applicable to the development of new dopamine receptor agonists based on the knowledge gained from studying this compound.
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies can be broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.gov
Ligand-Based Drug Design (LBDD) relies on the knowledge of known active molecules (ligands) to infer the structural and chemical features required for biological activity. nih.govgardp.orgbiosolveit.de Techniques like QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling fall under LBDD. nih.gov If a series of compounds with varying activity at the D1/D5 receptors were available alongside this compound, LBDD could be used to build models correlating structural features with activity, guiding the synthesis of new analogs.
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the biological target to design or identify potential ligands. gardp.orgnih.govnih.gov Molecular docking, virtual screening based on receptor structure, and structure-based de novo design are key SBDD techniques. gardp.org The availability of the experimentally determined structure of the DRD1 receptor bound to this compound (PDB: 7CKY) is a valuable asset for SBDD efforts aimed at the D1 receptor. nih.gov This structure provides direct information about how this compound interacts with the receptor, enabling structure-guided modifications to this compound or the design of new molecules that mimic these interactions. gardp.org Rational design, often incorporating SBDD principles like molecular docking, has been used in the discovery of related D1R agonists. patsnap.com
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Characterization of Razpipadon
In Vitro ADME Profiling
In vitro studies provide initial insights into a compound's interactions with biological systems, including its metabolic stability and permeability characteristics.
Metabolic Stability in Hepatic Systems
Membrane Permeability and Transporter Interaction Studies
Specific studies detailing the membrane permeability and interactions of Razpipadon with drug transporters were not found in the available search results.
Microsomal Stability Assessments
Microsomal stability studies assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. Research on related pyrimidine (B1678525) derivatives, including a compound referred to as 5j within the context of developing D1/D5 agonists like this compound (PW0464), provided some insight into this property. Mice microsomal stability studies revealed that compound 5j demonstrated notable stability, with over 70% of the parent compound remaining after 1 hour of incubation. patsnap.com
Table 1: Microsomal Stability (Representative Data for Compound 5j)
| System | Incubation Time | % Parent Remaining |
| Mice Microsomes | 1 hour | > 70% |
In Vivo Preclinical Pharmacokinetic (PK) Analysis
In vivo PK studies in animal models provide a more comprehensive understanding of a compound's behavior within a living organism, including its absorption, systemic exposure, and tissue distribution.
Oral Bioavailability and Systemic Exposure Determination
Preclinical pharmacokinetic analysis of compound 5j, a related D1/D5 agonist, was conducted in C57BL/6j mice following oral administration at a dose of 20 mg/kg. patsnap.com The results indicated that the compound was readily absorbed via the oral route. patsnap.com Systemic exposure was characterized by a plasma time to maximum concentration (Tmax) of 1 hour and a maximum plasma concentration (Cmax) of 51.10 ± 13.51 ng/ml. patsnap.com
Table 2: In Vivo Plasma Pharmacokinetic Parameters (Representative Data for Compound 5j in C57BL/6j Mice, 20 mg/kg p.o.)
| Parameter | Value (Mean ± SD) | Unit |
| Tmax | 1 | hours |
| Cmax | 51.10 ± 13.51 | ng/ml |
Tissue Distribution, with Emphasis on Brain Penetration
The in vivo PK analysis of compound 5j in C57BL/6j mice also included assessment of its tissue distribution, specifically focusing on brain penetration. patsnap.com The study demonstrated that the compound successfully entered the brain tissue. patsnap.com Brain exposure was characterized by a brain Tmax of 0.5 hours and a brain Cmax of 22.54 ± 4.08 ng/ml. patsnap.com The observation of brain penetration is significant given this compound's intended use for a central nervous system-related condition. wikipedia.orgpharmaceutical-technology.com
Table 3: In Vivo Brain Pharmacokinetic Parameters (Representative Data for Compound 5j in C57BL/6j Mice, 20 mg/kg p.o.)
Identification and Characterization of Major Metabolites
Information regarding the specific identification and characterization of major metabolites of this compound from preclinical ADME studies was not available in the consulted sources. Detailed research findings, including data tables illustrating the metabolic pathways and the structures or relative abundance of major metabolites, could not be extracted from the provided search results.
Preclinical metabolism studies typically involve in vitro experiments using liver microsomes or hepatocytes, as well as in vivo studies in animal models, to identify metabolic pathways and potential metabolites. pitt.edunih.govnih.gov Major metabolites are often identified based on their relative abundance in biological matrices such as plasma, urine, or feces. nih.govmmv.org Characterization involves determining the chemical structure of these metabolites, often through techniques like high-resolution mass spectrometry. nih.govsciex.comfrontiersin.org The absence of specific data on this compound's metabolites in the available information precludes a detailed discussion of this aspect of its preclinical ADME profile.
Translational Research Perspectives and Preclinical Therapeutic Potential of Razpipadon
Implications for Disorders Characterized by Diminished Motivation (e.g., Apathy)
Disorders characterized by diminished motivation, such as apathy, represent a significant area of potential therapeutic application for razpipadon. Apathy is a common symptom in various neurological and psychiatric conditions, including dementia and neurodegenerative diseases. wikipedia.orgwikiwand.comwikipedia.org this compound is currently under development specifically for the treatment of dementia-related apathy. wikipedia.orgspringer.compharmaceutical-technology.com The rationale for this application stems from its action as a dopamine (B1211576) D1/D5 partial agonist, targeting dopaminergic pathways known to be crucial for motivational processes. wikiwand.comwikipedia.org Research indicates that this compound has been found to increase the willingness to exert effort for rewards in humans, suggesting it possesses pro-motivational effects. wikipedia.org This finding supports its potential utility in addressing the motivational deficits observed in conditions like apathy.
Potential Preclinical Applications in Neurodegenerative Conditions
The preclinical research into this compound extends to its potential applications in neurodegenerative conditions. While currently in Phase 2 clinical trials for dementia-related apathy, this compound was also previously under development for Parkinson's disease. pharmaceutical-technology.com Neurodegenerative diseases, including Parkinson's and Alzheimer's, are often associated with dysfunction in dopaminergic systems, contributing to both motor and non-motor symptoms, including apathy and motivational deficits. wikiwand.compatsnap.com The role of dopamine D1 receptors in motivation and reward pathways underscores the relevance of D1/D5 agonists like this compound in potentially addressing these symptoms in neurodegenerative contexts. wikiwand.comwikipedia.org Although specific detailed preclinical data on this compound in models of neurodegenerative conditions were not extensively available in the search results, its development history and mechanism of action align with the broader strategy of targeting dopaminergic systems for therapeutic benefit in these disorders.
Research into Modulating Reward and Motivational Circuitry
Research into this compound's effects on reward and motivational circuitry is central to understanding its therapeutic potential. The dopaminergic mesolimbic pathway, which connects the ventral tegmental area to the nucleus accumbens within the striatum, plays a key role in mediating behavioral activation and motivation. wikipedia.orgwikiwand.comwikipedia.org Damage or reduced functioning of the striatum has been particularly implicated in disorders of diminished motivation. wikiwand.comwikipedia.org As a dopamine D1/D5 partial agonist, this compound directly interacts with receptors present in these critical brain regions. patsnap.comacrobiosystems.com The observed effect of this compound in increasing the willingness to exert effort for rewards in humans provides direct evidence of its ability to modulate aspects of the reward and motivational system. wikipedia.org This modulation is thought to underlie its potential pro-motivational effects.
Exploration of Novel Therapeutic Niches for Dopamine D1/D5 Agonists
The development of this compound exemplifies the ongoing exploration of novel therapeutic niches for dopamine D1/D5 agonists. While dopaminergic therapies have long been used for conditions like Parkinson's disease (primarily targeting D2-like receptors or dopamine precursors), the specific therapeutic potential of selectively targeting D1 and D5 receptors is an active area of research. wikipedia.orgwikiwand.com D1-like receptor agonists, including this compound and tavapadon, are being investigated for medical uses beyond traditional Parkinson's treatment, notably for dementia-related apathy. wikiwand.comwikipedia.org This highlights a shift towards understanding and leveraging the distinct roles of D1 and D5 receptors in modulating specific aspects of behavior and cognition, such as motivation and reward processing. The development of compounds like this compound represents an effort to capitalize on these specific receptor targets to address unmet medical needs in conditions characterized by motivational deficits.
Concluding Remarks and Future Research Trajectories for Razpipadon
Synthesis of Current Academic Understanding and Preclinical Achievements
Razpipadon (also known as CVL-871, PF-06669571, and PW-0464) is a novel chemical entity currently under investigation for its therapeutic potential in treating dementia-related apathy. wikipedia.org Originating from Pfizer and now under development by Cerevel Therapeutics, a subsidiary of AbbVie, the compound has progressed to Phase II clinical trials. wikipedia.orgpharmaceutical-technology.comspringer.com The core of its scientific interest lies in its specific mechanism of action as a selective partial agonist of the dopamine (B1211576) D1 and D5 receptors. wikipedia.orgspringer.com This targeted activity is believed to address the motivational deficits characteristic of apathy by modulating the brain's reward pathways. wikipedia.org
Preclinical research has established a solid foundation for the clinical development of this compound. The discovery process involved systematic medicinal chemistry focused on non-catechol heterocyclic scaffolds to identify potent and selective G protein-biased dopamine D1 receptor (D1R) agonists with favorable pharmacokinetic profiles. patsnap.com This line of inquiry led to the identification of compounds like PW0464 (this compound), which demonstrated nanomolar potency as a G protein-biased ligand. patsnap.com Animal models have provided crucial proof-of-concept for its therapeutic potential. For instance, related pyrimidine (B1678525) derivatives have been shown to alleviate cognitive impairments in scopolamine-induced amnesia models in mice, an effect that was blocked by a D1/D5 antagonist, thereby confirming the mechanism of action. patsnap.com These studies indicated that such compounds are orally bioavailable and can penetrate the brain. patsnap.com
The primary preclinical achievement has been the successful translation of a targeted molecular concept—selective D1/D5 partial agonism—into a clinical candidate with demonstrated pro-motivational effects in humans. wikipedia.org This represents a significant step in validating the dopaminergic system, specifically the D1/D5 receptors, as a viable target for treating apathy, a major unmet need in dementia care.
| Attribute | Description | Source(s) |
| Development Codes | CVL-871, PF-06669571, PW-0464 | wikipedia.org |
| Mechanism of Action | Selective partial agonist of Dopamine D1 and D5 receptors | wikipedia.orgpharmaceutical-technology.comspringer.com |
| Originator/Developer | Pfizer / Cerevel Therapeutics (AbbVie) | wikipedia.orgspringer.com |
| Therapeutic Target | Dementia-related apathy | wikipedia.orgpharmaceutical-technology.com |
| Key Preclinical Finding | Alleviated cognitive impairment in animal models via D1/D5 agonism | patsnap.com |
| Clinical Status | Completed Phase II trials as of early 2025 | springer.compatsnap.com |
Identification of Remaining Research Gaps and Unanswered Questions
Despite the progress, significant research gaps and unanswered questions remain in the scientific community's understanding of this compound. The successful completion of Phase II trials is a milestone, yet it opens up more complex questions that need to be addressed in later-stage development.
Key unanswered questions for the research community include:
What are the underlying neurobiological changes and potential for neural circuit reorganization following chronic administration of this compound in patients with dementia?
To what extent does the D1/D5 partial agonism of this compound translate to clinically meaningful improvements in quality of life and functional outcomes for both patients and caregivers?
Are there specific genetic or neurobiological biomarkers that can predict which patients with dementia-related apathy are most likely to respond to this compound treatment?
How does the G protein-biased signaling of this compound influence downstream cellular pathways, and how does this contribute to its therapeutic profile?
Addressing these questions will be fundamental to fully understanding this compound's therapeutic potential and its place in the clinical landscape for neuropsychiatric disorders.
Advancements in Methodologies for this compound Research
Future research on this compound will benefit significantly from advancements in investigative methodologies. These new tools can provide a more nuanced understanding of the drug's effects, from the molecular to the systems level.
Neuroimaging Techniques: The use of high-resolution Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) can be employed to a greater extent. PET imaging with specific radioligands can quantify D1/D5 receptor occupancy in the brain at various doses, correlating target engagement with clinical response. fMRI can be used to assess changes in functional connectivity within the brain's reward and motivation circuits (e.g., the frontostriatal pathways) before and after treatment, providing a dynamic view of the drug's pharmacodynamic effects. merckmanuals.com
Digital Phenotyping and Biomarkers: The assessment of apathy, traditionally reliant on clinician and caregiver scales, can be augmented with objective, continuous data from digital health technologies. nih.gov Wearable sensors and smartphone applications can track activity levels, social engagement, and other behavioral metrics that serve as digital biomarkers of motivation. This approach offers a more ecologically valid and sensitive measure of treatment effect in clinical trials.
Molecular and Cellular Assays: Advances in cellular biology, such as the use of patient-derived induced pluripotent stem cells (iPSCs) to create neuronal cultures, can offer a platform for in-vitro studies. These models could be used to investigate the effects of this compound on neuronal function in cells derived from patients who are responders versus non-responders, potentially uncovering underlying genetic or cellular factors that mediate treatment outcomes.
Strategic Directions for Future Preclinical and Translational Investigations
Building on the current foundation, future preclinical and translational research on this compound should be strategically directed to expand its therapeutic profile and optimize its clinical application.
Expansion into New Preclinical Models: While initial studies have been promising, further preclinical work should involve a broader array of animal models. This includes models that recapitulate the pathologies of different dementia subtypes (e.g., Alzheimer's disease, frontotemporal dementia) to assess this compound's efficacy across various underlying disease processes. Investigating its potential in models of other conditions characterized by apathy, such as Parkinson's disease or schizophrenia, could also open new avenues for clinical development. drugdiscoverynews.comnih.gov
Biomarker Discovery and Validation: A critical translational goal is the identification and validation of biomarkers that can be used in clinical settings. This involves preclinical studies to identify candidate biomarkers (e.g., specific proteins in cerebrospinal fluid, electroencephalography signatures) that correlate with target engagement and behavioral response. These candidates would then need to be validated in human clinical trials to confirm their utility in predicting or monitoring treatment response.
Head-to-Head Comparative Studies: As other compounds for apathy emerge, preclinical and eventually clinical studies comparing this compound's mechanism and efficacy against other therapeutic approaches will be necessary. This will help to delineate its unique advantages and define its optimal place in a future therapeutic arsenal for neuropsychiatric symptoms.
Next-Generation Compound Development: The non-catechol pyrimidine scaffold of this compound serves as a valuable chemical starting point. patsnap.com Future medicinal chemistry efforts could focus on synthesizing and evaluating new analogues. The goal would be to fine-tune pharmacological properties, such as optimizing the balance between D1 and D5 receptor activity or improving brain penetrance, potentially leading to the development of next-generation compounds with enhanced efficacy or a wider therapeutic window.
| Research Area | Strategic Direction | Rationale |
| Preclinical Models | Evaluate this compound in diverse models of dementia and other neuropsychiatric disorders (e.g., Parkinson's, Schizophrenia). | To determine the breadth of potential therapeutic applications beyond dementia-related apathy. |
| Translational Science | Identify and validate imaging, fluid, and/or electrophysiological biomarkers of target engagement and response. | To enable patient stratification and objective monitoring of treatment effects in clinical trials, facilitating a precision medicine approach. |
| Comparative Pharmacology | Conduct preclinical and clinical studies comparing this compound with other emerging therapies for apathy. | To define its unique therapeutic profile and establish its clinical positioning. |
| Medicinal Chemistry | Synthesize and screen new analogues based on the pyrimidine scaffold. | To discover next-generation compounds with potentially improved potency, selectivity, or pharmacokinetic properties. |
Q & A
Q. How should conflicting solubility data for this compound be reconciled in formulation studies?
- Methodological Answer: Reassess solubility using standardized buffers (USP/PhEur) at controlled temperatures. Compare shake-flask vs. potentiometric methods. Characterize polymorphic forms via XRD and DSC. If discrepancies persist, apply machine learning (e.g., random forest) to identify overlooked variables (e.g., impurity profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
